molecular formula C3BrLiN2O2S B13561624 Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B13561624
M. Wt: 215.0 g/mol
InChI Key: YJPAEVQUBNWETB-UHFFFAOYSA-M
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Description

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a lithium ion, a bromine atom, and a carboxylate group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,4-thiadiazole-3-carboxylic Acid: This compound is similar in structure but lacks the lithium ion.

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents and functional groups.

Uniqueness

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C3BrLiN2O2S

Molecular Weight

215.0 g/mol

IUPAC Name

lithium;5-bromo-1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C3HBrN2O2S.Li/c4-3-5-1(2(7)8)6-9-3;/h(H,7,8);/q;+1/p-1

InChI Key

YJPAEVQUBNWETB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1(=NSC(=N1)Br)C(=O)[O-]

Origin of Product

United States

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